molecular formula C13H17NO7 B2748211 Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate CAS No. 176375-43-2

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate

Cat. No.: B2748211
CAS No.: 176375-43-2
M. Wt: 299.279
InChI Key: UNUSEGQOHRKQGW-UHFFFAOYSA-N
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Description

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate is a chemical compound with the molecular formula C13H17NO7. It is known for its photolabile properties, making it useful in various scientific applications. The compound features a nitrophenoxy group, which contributes to its reactivity and functionality in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate typically involves the reaction of 4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate is utilized in several scientific research fields:

    Chemistry: Used as a photolabile linker in the synthesis of complex molecules.

    Biology: Employed in the study of photoreactive processes and as a cross-linking reagent.

    Medicine: Investigated for its potential in drug delivery systems due to its photolabile properties.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate involves its photolabile nature. Upon exposure to light, the compound undergoes a photochemical reaction that cleaves the nitrophenoxy group, releasing the active moiety. This property is exploited in various applications, such as controlled drug release and the study of light-induced processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate stands out due to its methyl ester group, which enhances its solubility and reactivity in organic solvents. This makes it more versatile in various chemical and biological applications compared to its similar compounds .

Properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-7,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUSEGQOHRKQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium borohydride (2.69 g, 71.3 nmol) was added to a stirred solution of the ester (49)(10.0 g, 33.6 mmol) in THF (50 mL) under an N2 atmosphere at room temperature. Effervescence was observed upon addition of the reducing agent. TLC (EtOAc) after 16 hours revealed the complete loss of starting material. The solution was concentrated and redissolved in EtOAc (100 mL). The organic layer was washed with sat. NH4Cl (5×100 mL) and concentrated in vacuo. Purification by flash chromatography (1% MeOH/CHCl3) yielded the product (50) as a yellow solid (6.46 g, 64%). MP=98-102° C. 1H NMR (250 MHz, CDCl3) δ 7.70 (s, 1H), 7.16 (s, 1H), 4.95 (d, J=6.5 Hz, 2H), 4.12 (t, J=6.2 Hz, 2H), 3.98 (s, 3H), 3.70 (s, 3H), 2.71 (t, J=6.5 Hz, 1H), 2.56 (t, J=7.1 Hz, 2H), 2.19 (pent, J=6.7 Hz, 2H). 13C NMR (67.8 MHz, CDCl3) 173.9 (C12), 154.6 (Cquat.), 147.3 (Cquat.), 139.6 (Cquat.), 133.2 (Cquat.), 111.0 (C6), 109.8 (C3), 68.6 (C9), 62.7 (C1), 56.7 (C8), 52.1 (C13), 30.7 (C11), 24.6 (C10). IR (cm−1) 3286, 2937, 2881, 1737, 1577, 1533, 1368, 1332, 1282, 1162, 1008, 979, 950, 872, 821, 755, 651. MS (M+) 299.0. Anal. Calcd for C13H17NO7: C, 52.17; H, 5.73; N, 4.68. Found: C, 52.41; H, 5.86; N, 4.67.
Quantity
2.69 g
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10 g
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50 mL
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Yield
64%

Synthesis routes and methods II

Procedure details

To a clear yellow solution of methyl 4-(4′-formyl-2′-methoxy-5′-nitrophenoxy) butanoate (5) (1 g, 3.36 mmol) in THF (10 cm3) was added, portion wise, sodium borohydride (128 mg, 3.36 mmol). The solution quickly changed appearance, becoming deep orange after about 5 mins. The mixture was stirred for a further 55 mins before water was added (25 cm3), the subsequent yellow mixture was extracted with ether (3×30 cm3) and the combined organic extracts were dried (MgSO4) and concentrated in vacuo providing a pale yellow solid. The solid, 6 was used without further purification (875 mg, 87.5%). A small amount of material (200 mg, 0.67 mmol) was purified via column chromatography (SiO2, hexane:EtOAc 2:1 v/v) so that complete characterisation data could be obtained. m.p. 100° C. [lit. (D. L. McMinn and M. M. Greenberg, Tetrahedron, 1996, 52, 3827.) m.p. 98-100° C.]. Found C, 52.2; H, 5.7; N, 4.7; C13H17NO7 requires C, 52.2; H, 5.7; N, 4.7%; Rf 0.24 (SiO2, hexane:EtOAc 2:1 v/v); νmax (KBr disc)/cm−1 3400-3100 (br), 3000-2800 (m), 1730 (s), 1280, 1220; δH (200 MHz, CDCl3) 2.20 (2H, q, J=7.3 Hz, CH2), 2.56 (2H, t, J 7.3 Hz, CH2), 2.61 (1H, br, OH), 3.70 (3H, s, OCH3), 3.98 (3H, s, OCH3), 4.13 (2H, t, J=7.3 Hz, CH2), 4.95 (2H, s, CH2), 7.15 (1H, s, H-3′), 7.71 (1H, s, H-6′) ppm; δC (100 MHz, CDCl3) 24.3 (CH2), 30.4 (CH2), 51.7 (OCH3), 56.4 (OCH3), 62.8 (CH2), 68.3 (CH2), 109.5 (CH), 111.2 (CH), 132.4, 139.6, 147.2, 154.3, 173.4 (COOCH3) ppm; m/z (FAB) 299 [(M+), 15%], 282 [(M-OH), 40%].
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hexane EtOAc
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1 g
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10 mL
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128 mg
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200 mg
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hexane EtOAc
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